![molecular formula C17H23N3O4 B13087617 tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1260843-22-8](/img/structure/B13087617.png)
tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The synthesis begins with the dianion alkylation of ethyl 2-oxindoline-5-carboxylate, followed by cyclization to form the spirocyclic intermediate.
Demethylation: The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound.
The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification .
Analyse Chemischer Reaktionen
tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as Raney Nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Cyclization: The spirocyclic structure allows for potential cyclization reactions under appropriate conditions.
Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it a candidate for drug discovery.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into receptor sites, potentially inhibiting or activating biological pathways. The nitro group can undergo reduction to form an amine, which may further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
These compounds share similar spirocyclic structures but differ in their functional groups and biological activities. The unique combination of the tert-butyl and nitro groups in tert-Butyl 5-nitrospiro[indoline-3,4’-piperidine]-1’-carboxylate provides distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1260843-22-8 |
|---|---|
Molekularformel |
C17H23N3O4 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
tert-butyl 5-nitrospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H23N3O4/c1-16(2,3)24-15(21)19-8-6-17(7-9-19)11-18-14-5-4-12(20(22)23)10-13(14)17/h4-5,10,18H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
RERDURLZYQSUCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


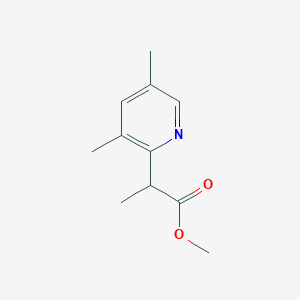
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
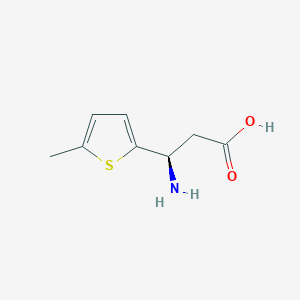
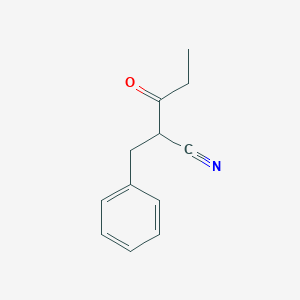

![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
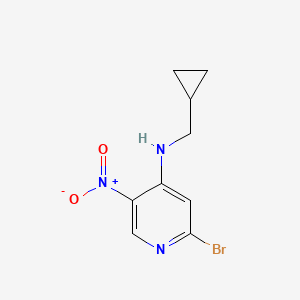
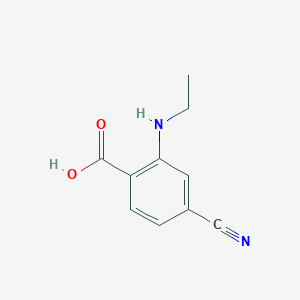
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
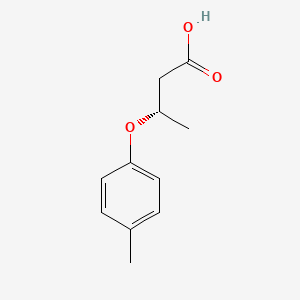
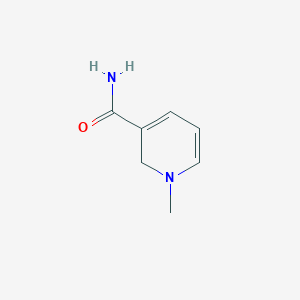
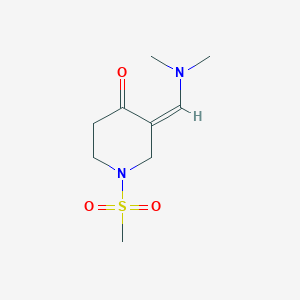
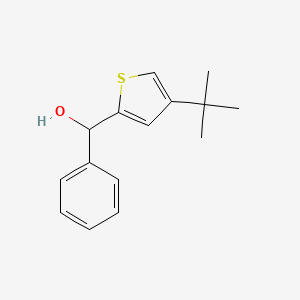
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
